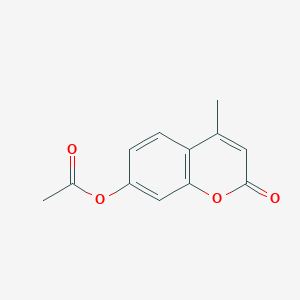

7-Acetoxy-4-methylcoumarin

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-7-5-12(14)16-11-6-9(15-8(2)13)3-4-10(7)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVZGASCDAGAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181895 | |

| Record name | 4-Methylumbelliferyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Methylumbelliferyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2747-05-9 | |

| Record name | 4-Methylumbelliferyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2747-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002747059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2747-05-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2747-05-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2747-05-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylumbelliferyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(acetyloxy)-4-methyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLUMBELLIFERYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD294D576M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylumbelliferyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

153 - 154 °C | |

| Record name | 4-Methylumbelliferyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 7-Acetoxy-4-methylcoumarin via Pechmann Condensation

This document provides an in-depth technical guide for the synthesis of 7-acetoxy-4-methylcoumarin, a key fluorogenic substrate and building block in pharmaceutical development. The synthesis is primarily achieved through a two-step process: the Pechmann condensation of resorcinol (B1680541) with a β-ketoester to form the intermediate, 7-hydroxy-4-methylcoumarin, followed by its acetylation. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

The Pechmann condensation is a classic and widely used method for synthesizing coumarins from phenols and β-ketoesters under acidic conditions.[1][2] In this initial step, resorcinol is reacted with ethyl acetoacetate (B1235776) in the presence of an acid catalyst to yield 7-hydroxy-4-methylcoumarin.

Reaction Mechanism

The reaction is typically catalyzed by a strong acid, such as sulfuric acid, which facilitates both the initial transesterification and the subsequent intramolecular cyclization and dehydration steps.[1][3] The mechanism proceeds through the formation of a β-hydroxy ester intermediate, which then cyclizes and dehydrates to form the stable benzopyrone ring structure of the coumarin (B35378).[1][4]

References

An In-depth Technical Guide to the UV-Vis Absorption and Fluorescence Emission Spectra of 7-Acetoxy-4-Methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of 7-acetoxy-4-methylcoumarin, a fluorogenic substrate widely used in enzymatic assays. Due to its non-fluorescent nature prior to enzymatic cleavage, specific quantitative spectral data for this compound itself is limited in published literature. However, by examining closely related coumarin (B35378) derivatives, we can infer its spectral characteristics and provide detailed protocols for its experimental determination.

Core Photophysical Properties

This compound is a derivative of the highly fluorescent 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone). The acetyl group at the 7-position quenches the fluorescence of the coumarin core. Enzymatic hydrolysis, for instance by carboxylesterases, removes the acetoxy group, yielding the highly fluorescent 7-hydroxy-4-methylcoumarin. This "turn-on" fluorescence mechanism is the basis for its use as a fluorogenic substrate[1].

Quantitative Photophysical Data of Related Coumarin Derivatives

| Derivative | Solvent/Medium | λex (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Quantum Yield (ΦF) | Reference |

| 7-Hydroxy-4-methylcoumarin | Methanol (B129727) | 322 | Not Specified | Not Specified | Not Specified | [3] |

| 7-Hydroxy-4-methylcoumarin | Water/Methanol | 321 | ~400 | Not Specified | Not Specified | [2] |

| 7-Methoxycoumarin-4-acetic acid | Methanol | 323.8 | 378 | 11,820 | 0.18 | [4][5] |

Experimental Protocols

The following are detailed methodologies for conducting UV-Vis absorption and fluorescence emission spectroscopy on coumarin derivatives like this compound.

1. Sample Preparation

-

Reagents and Solvents: Use HPLC-grade or higher purity solvents. Distilled, deionized water should be used for aqueous solutions. This compound can be sourced from various chemical suppliers[1].

-

Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of this compound in a suitable organic solvent like methanol, ethanol, or DMSO.

-

Working Solutions: From the stock solution, prepare a series of dilutions in the solvent of choice. For UV-Vis absorption measurements, concentrations are typically in the micromolar range (e.g., 1-100 µM). For fluorescence measurements, concentrations should be kept low to avoid inner filter effects, with absorbance at the excitation wavelength ideally below 0.1[4].

-

Cuvettes: Use 1 cm pathlength quartz cuvettes for all measurements.

2. UV-Vis Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended.

-

Procedure:

-

Record a baseline spectrum with the cuvette filled with the solvent used for the sample.

-

Measure the absorption spectrum of the this compound solution over a relevant wavelength range (e.g., 200-500 nm).

-

The absorption maximum (λmax) is the wavelength at which the highest absorbance is observed.

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

3. Fluorescence Emission Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.

-

Procedure:

-

Set the excitation wavelength to the absorption maximum (λmax) determined from the UV-Vis spectrum.

-

Scan the emission spectrum over a wavelength range starting from about 10-20 nm above the excitation wavelength to a longer wavelength where the emission intensity returns to baseline (e.g., if λex is 320 nm, scan from 330 nm to 600 nm).

-

The emission maximum (λem) is the wavelength at which the highest fluorescence intensity is observed.

-

Ensure that the spectra are corrected for wavelength-dependent instrument sensitivity and that dark counts are subtracted[4].

-

4. Fluorescence Quantum Yield Measurement

-

Methodology: The relative method is commonly used, which involves comparing the fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield.

-

Standard Selection: A suitable standard should have absorption and emission properties close to the sample. For coumarin derivatives, quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 (ΦF = 0.54) or 7-methoxycoumarin-4-acetic acid in methanol (ΦF = 0.18) can be used[5].

-

Procedure:

-

Prepare a series of dilutions for both the sample and the standard with absorbances in the range of 0.01 to 0.1 at the excitation wavelength.

-

Measure the absorption and fluorescence emission spectra for each solution.

-

Integrate the area under the emission spectra.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield (ΦF) is calculated using the following equation: ΦF, sample = ΦF, standard * (msample / mstandard) * (η2sample / η2standard) where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocols described above.

Caption: Experimental workflow for determining the photophysical properties of this compound.

References

mechanism of Pechmann condensation for coumarin synthesis

An In-depth Technical Guide to the Mechanism of Pechmann Condensation for Coumarin (B35378) Synthesis

Introduction

The Pechmann condensation is a classic and widely utilized method for the synthesis of coumarins and their derivatives.[1] Discovered by German chemist Hans von Pechmann, this reaction involves the condensation of a phenol (B47542) with a β-keto ester under acidic conditions.[1][2] Coumarins, a class of benzopyrones, are significant scaffolds in medicinal chemistry and are found in many natural products and synthetic compounds with a broad range of pharmacological activities, including anticoagulant, anti-inflammatory, antiviral, and anticancer properties.[3][4] They also serve as important intermediates in the production of agrochemicals, fragrances, and optical brightening agents.[1][4] The simplicity of the starting materials and the often high yields make the Pechmann condensation a synthetically valuable tool.[5]

Core Reaction Mechanism

The Pechmann condensation is an acid-catalyzed reaction that proceeds through several key steps.[5] While the exact sequence of events has been a subject of some debate, the most commonly accepted mechanism involves an initial transesterification, followed by an intramolecular cyclization and a final dehydration step. The reaction is typically catalyzed by strong Brønsted acids like sulfuric acid (H₂SO₄) or Lewis acids such as aluminum chloride (AlCl₃).[2][6][7]

The primary steps are as follows:

-

Transesterification : Under acidic conditions, the phenol reacts with the β-keto ester. The acid catalyst protonates the carbonyl oxygen of the ester, making it more electrophilic. The hydroxyl group of the phenol then acts as a nucleophile, attacking the carbonyl carbon and leading to a transesterification reaction where the original alcohol portion of the ester is replaced by the phenoxy group.[2][6]

-

Intramolecular Cyclization (Hydroxyalkylation) : The intermediate formed undergoes an intramolecular cyclization. The activated aromatic ring of the phenol attacks the ketone carbonyl group (which is also activated by the acid catalyst).[5] This step is essentially an intramolecular electrophilic aromatic substitution (or a Michael Addition) that forms a new heterocyclic ring.[1][6]

-

Dehydration : The final step is the elimination of a water molecule from the cyclic intermediate to form the stable, aromatic coumarin ring system.[2][6] This dehydration is driven by the formation of the conjugated π-system.

Caption: The generally accepted mechanism of the Pechmann condensation.

Recent mechanistic studies using NMR have provided evidence for an alternative pathway, particularly with certain substrates like resorcinol (B1680541) and ethyl 4,4,4-trifluoroacetoacetate.[8][9][10] This research suggests the reaction may proceed through an initial electrophilic aromatic substitution (EAS) of the phenol by the β-keto ester, followed by transesterification to close the ring, and finally dehydration.[9] The detection of a key cinnamic acid derivative intermediate supports this alternative sequence.[3] The specific pathway may be influenced by the reactivity of the phenol, the nature of the β-keto ester, and the choice of catalyst.[1][9]

Data on Reaction Conditions and Yields

The efficiency of the Pechmann condensation is highly dependent on the reaction conditions, including the nature of the reactants and the catalyst employed. Electron-donating groups on the phenol generally facilitate the reaction, while electron-withdrawing groups can hinder it.[1][4] For highly activated phenols like resorcinol, the reaction can proceed under mild conditions, whereas simple phenols often require harsher conditions.[1] A variety of catalysts have been explored to optimize yields and reaction times, including solid acid catalysts which offer advantages in terms of reusability and reduced environmental impact.[5][11]

| Phenol Substrate | β-Keto Ester | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Phloroglucinol (B13840) | Ethyl acetoacetate (B1235776) | Zn₀.₉₂₅Ti₀.₀₇₅O (10) | None | 110 | 1 h | 88 | [11] |

| Resorcinol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O (10) | None | 110 | 2 h | 85 | [11] |

| m-Cresol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O (10) | None | 110 | 3 h | 79 | [11] |

| Resorcinol | Methyl acetoacetate | FeCl₃·6H₂O (10) | Toluene (B28343) | Reflux | 16 h | High | [12] |

| 4-Hydroxyphenol | Ethyl acetoacetate | SbCl₃–Al₂O₃ (5) | None (MW) | - | 3 min | 91 | [4] |

| Resorcinol | Ethyl acetoacetate | SbCl₃–Al₂O₃ (5) | None (MW) | - | 2.5 min | 95 | [4] |

| 3-Aminophenol | Ethyl acetoacetate | InCl₃ (3) | None (Ball Mill) | Room Temp. | 10 min | 92 | [13] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and study of coumarins via the Pechmann condensation. Below are two representative protocols: one for a solvent-free synthesis using a solid acid catalyst and another for monitoring the reaction mechanism using NMR spectroscopy.

Protocol 1: Solvent-Free Synthesis of 5,7-Dihydroxy-4-methylcoumarin

This protocol is adapted from a procedure using a heterogeneous Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticle catalyst.[11]

Materials and Equipment:

-

Phloroglucinol (2 mmol)

-

Ethyl acetoacetate (EAA) (2 mmol)

-

Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticle catalyst (10 mol%)

-

Round-bottom flask

-

Magnetic stirrer with heating

-

Thin-layer chromatography (TLC) apparatus

-

Ethyl acetate (B1210297)

-

Centrifuge

-

Rotary evaporator

-

Ethanol (B145695) for recrystallization

Procedure:

-

Combine phloroglucinol (2 mmol), ethyl acetoacetate (2 mmol), and the Zn₀.₉₂₅Ti₀.₀₇₅O catalyst (10 mol%) in a round-bottom flask.

-

Heat the mixture to 110 °C with constant stirring.

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Dissolve the reaction mixture in ethyl acetate.

-

Separate the solid catalyst from the solution by centrifugation.

-

Remove the ethyl acetate from the supernatant under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by recrystallization from ethanol to yield pure 5,7-dihydroxy-4-methylcoumarin.

Caption: A typical experimental workflow for coumarin synthesis.

Protocol 2: NMR Monitoring of the Pechmann Condensation Mechanism

This protocol is based on a study investigating the reaction mechanism between resorcinol and ethyl 4,4,4-trifluoroacetoacetate.[9]

Materials and Equipment:

-

Resorcinol (550 mg, 5 mmol)

-

Ethyl 4,4,4-trifluoroacetoacetate (880 µL, 6 mmol)

-

Iodine (317 mg, 1.25 mmol, 25 mol %)

-

Toluene (1 mL)

-

Trifluorotoluene (60 µL, 0.5 mmol, internal standard)

-

Reaction vial with stir bar

-

Heating block or oil bath

-

Micropipette

-

NMR tubes

-

DMSO-d₆

-

NMR Spectrometer (¹H, ¹³C, ¹⁹F)

Procedure:

-

In a reaction vial, combine resorcinol (5 mmol), ethyl 4,4,4-trifluoroacetoacetate (6 mmol), trifluorotoluene (0.5 mmol), and toluene (1 mL).

-

Add the iodine catalyst (1.25 mmol) to the mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 60-90 °C) with stirring.

-

At designated time intervals, withdraw a 50 µL aliquot from the reaction mixture.

-

Immediately dilute the aliquot with 600 µL of DMSO-d₆ in an NMR tube to quench the reaction and prepare it for analysis.

-

Acquire NMR spectra (¹⁹F is particularly useful for monitoring fluorinated species) to identify and quantify reactants, intermediates, and the final product over time.

-

Analyze the temporal evolution of the spectroscopic signals to elucidate the reaction pathway and identify key intermediates.[9][10]

Conclusion

The Pechmann condensation remains a cornerstone of coumarin synthesis due to its reliability and versatility. A deep understanding of its mechanism, influenced by catalysts and substrate electronics, is vital for optimizing reaction conditions and yields. While the traditional mechanism involving transesterification followed by cyclization is widely accepted, ongoing research continues to refine this model, highlighting alternative pathways that can be operative under specific conditions. The development of greener protocols using solid acid catalysts and solvent-free conditions further enhances the utility of this reaction, making it an attractive method for both academic research and industrial applications in drug development and materials science.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. Pechmann Condensation [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Research Portal [scholarlyworks.adelphi.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Methylumbelliferyl Acetate (CAS 2747-05-9) and 2-(2,4-Dichlorophenoxy)propanoic Acid

Disclaimer: It is important to clarify a discrepancy in the topic provided. The CAS number 2747-05-9 corresponds to the compound 4-Methylumbelliferyl acetate (B1210297) , which is a fluorogenic substrate used in biochemical assays. It is not associated with 2-(2,4-dichlorophenoxy)propanoic acid , a herbicide commonly known as Dichlorprop. The correct CAS number for Dichlorprop is 120-36-5 . This guide will provide a comprehensive overview of both compounds as distinct entities to ensure accuracy for researchers, scientists, and drug development professionals.

Section 1: 4-Methylumbelliferyl Acetate (CAS 2747-05-9)

1.1 Overview and Structure

4-Methylumbelliferyl acetate is a synthetic organic compound widely utilized as a fluorogenic substrate in biochemical assays, particularly for the detection of enzymes like esterases and lipases.[1] Its molecular structure consists of a methylumbelliferyl moiety linked to an acetate group.[1] The compound itself is not fluorescent, but upon enzymatic hydrolysis, it yields the highly fluorescent product 4-methylumbelliferone, which emits blue light under excitation.[1]

Chemical Structure:

1.2 Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Methylumbelliferyl acetate.

| Property | Value | Reference(s) |

| CAS Number | 2747-05-9 | [3] |

| Molecular Formula | C₁₂H₁₀O₄ | [4] |

| Molecular Weight | 218.21 g/mol | [5] |

| Appearance | White to pale yellow crystalline solid/powder | [1] |

| Melting Point | 149-150 °C | [3] |

| Boiling Point | 371.40 °C | [5][6] |

| Solubility | Soluble in organic solvents like methanol, dimethyl sulfoxide (B87167) (DMSO), and chloroform (B151607) (100 mg/mL). Less soluble in water. | [1] |

| Storage Temperature | -20°C to <-15°C, protect from light | [6] |

1.3 Mechanism of Action and Application

4-Methylumbelliferyl acetate serves as a substrate for various esterase enzymes. The enzymatic reaction involves the hydrolysis of the ester bond, cleaving the acetate group and releasing 4-methylumbelliferone. This product is highly fluorescent, with an excitation wavelength of approximately 365 nm and an emission wavelength of around 445 nm, producing a detectable blue fluorescence.[1] This property allows for the sensitive and quantitative measurement of esterase activity in various biological samples.

1.4 Experimental Protocols

Enzyme Assay for Acetyl Xylan (B1165943) Esterase Activity:

This protocol is adapted from a study on thermostable acetyl xylan esterases.[7]

-

Materials:

-

4-Methylumbelliferyl acetate (substrate)

-

Dimethyl sulfoxide (DMSO)

-

Sodium phosphate (B84403) buffer (100 mM, pH 7.0)

-

Citric acid (50 mM)

-

Enzyme solution

-

Spectrofluorometer or spectrophotometer

-

-

Procedure:

-

Prepare a 100 mM stock solution of 4-Methylumbelliferyl acetate in DMSO.

-

Preincubate 100 µL of 100 mM sodium phosphate buffer (pH 7.0) and 280 µL of deionized water at the desired reaction temperature (e.g., 70°C) for 12 minutes.

-

Add 10 µL of the enzyme solution to the preincubated buffer.

-

Initiate the reaction by adding 10 µL of the 100 mM 4-Methylumbelliferyl acetate stock solution.

-

Allow the reaction to proceed for a defined period (e.g., 2 to 10 minutes).

-

Stop the reaction by adding 600 µL of 50 mM citric acid.

-

Measure the absorbance at 354 nm to determine the amount of released 4-methylumbelliferone.[7] Alternatively, fluorescence can be measured with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

-

1.5 Visualization of a Key Process

Caption: Enzymatic hydrolysis of 4-Methylumbelliferyl acetate.

Section 2: 2-(2,4-Dichlorophenoxy)propanoic Acid (Dichlorprop, CAS 120-36-5)

2.1 Overview and Structure

2-(2,4-Dichlorophenoxy)propanoic acid, commonly known as Dichlorprop or 2,4-DP, is a selective, systemic chlorophenoxy herbicide.[8][9] It is effective against annual and perennial broadleaf weeds and is structurally similar to 2,4-D.[8] Dichlorprop is a chiral molecule, with the R-enantiomer (Dichlorprop-P) being the biologically active form.[8][10]

Chemical Structure:

2.2 Physicochemical Properties

The following table summarizes the key physicochemical properties of Dichlorprop.

| Property | Value | Reference(s) |

| CAS Number | 120-36-5 | [8][11] |

| Molecular Formula | C₉H₈Cl₂O₃ | [8][11] |

| Molecular Weight | 235.06 g/mol | [11][12] |

| Appearance | White to yellowish crystalline solid | [8][12] |

| Melting Point | 116-120 °C (R-isomer) | [8] |

| Boiling Point | 215 °C | [8] |

| Solubility in Water | 720 mg/L at 20 °C (R-isomer) | [8] |

| Solubility in Solvents | Soluble in acetone (B3395972) (595 g/L), isopropanol (B130326) (510 g/L), ethanol (B145695) (>100 g/100g ), and ether (82.1 g/100g ). | [11][12] |

2.3 Mechanism of Action and Application

Dichlorprop functions as a synthetic auxin, a type of plant growth regulator.[9][13] It is absorbed through the leaves and translocated to the meristematic tissues of the plant.[13] In susceptible plants, it mimics the natural hormone auxin, leading to uncontrolled and unsustainable cell division and growth.[8][9] This abnormal growth damages vascular tissues, causing symptoms like stem curling and leaf withering, which ultimately result in the death of the plant.[8][9]

2.4 Experimental Protocols

Synthesis of 2-(2,4-Dichlorophenoxy)propanoic Acid:

A patented method for synthesizing Dichlorprop involves the following steps[14]:

-

Reactants:

-

2,4-Dichlorophenol

-

2-Chloropropionic acid

-

Potassium hydroxide

-

Dimethyl sulfoxide (DMSO) as a solvent

-

Surfactant

-

Sulfuric acid for neutralization

-

n-Hexane for purification

-

-

Procedure:

-

Add 2,4-dichlorophenol, 2-chloropropionic acid, potassium hydroxide, and a surfactant to a dimethyl sulfoxide solvent.

-

Control the reaction temperature between 20-80 °C.

-

After the reaction is complete, maintain the temperature and neutralize the mixture with sulfuric acid.

-

Filter the solution and remove the solvent via distillation under reduced pressure to obtain a solid.

-

Add n-hexane to the solid, stir, and cool to room temperature.

-

Filter the mixture to obtain the final product, 2-(2,4-dichlorophenoxy)propanoic acid.[14]

-

Analytical Method for Dichlorprop Residues in Soil:

This is a summary of a method for determining Dichlorprop residues in soil samples.[15]

-

Principle: Soil samples are extracted, and the analyte is purified using solid-phase extraction (SPE), methylated, and then quantified by Gas Chromatography/Mass Spectrometry (GC/MS).

-

Procedure:

-

Extraction: Weigh 10.0 g of soil into a centrifuge tube and add 20 mL of 5% acetic acid in methanol. Vortex the sample and sonicate for 20 minutes.

-

Solid-Phase Extraction (SPE): Pass the aqueous extract through a C18 SPE column to isolate the compounds of interest.

-

Elution and Derivatization: Elute metabolites with an acetone/hexane mixture. The Dichlorprop-P fraction is eluted with a methanol/acetone mixture, and then methylated using BF₃/methanol at 70°C for 30 minutes.

-

Quantification: Combine the methylated Dichlorprop-P with the metabolite fraction and concentrate the sample. Inject the final sample into a GC/MS for quantification. Use a standard curve with at least four concentration levels for accurate measurement.[15]

-

2.5 Visualization of a Key Process

Caption: Dichlorprop's mechanism as a synthetic auxin.

References

- 1. CAS 2747-05-9: 4-Methylumbelliferyl acetate | CymitQuimica [cymitquimica.com]

- 2. 4-methylumbelliferyl acetate [stenutz.eu]

- 3. 酢酸 4-メチルウンベリフェリル esterase substrate | Sigma-Aldrich [sigmaaldrich.com]

- 4. dextrauk.com [dextrauk.com]

- 5. 4-Methylumbelliferyl acetate - 95% | 2747-05-9 | EM166026 [biosynth.com]

- 6. 4-Methylumbelliferyl acetate | 2747-05-9 | EM16008 [biosynth.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Dichlorprop - Wikipedia [en.wikipedia.org]

- 9. chemicalwarehouse.com [chemicalwarehouse.com]

- 10. Dichlorprop (Ref: RD 406) [sitem.herts.ac.uk]

- 11. scent.vn [scent.vn]

- 12. Dichlorprop | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. deq.mt.gov [deq.mt.gov]

- 14. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]

- 15. epa.gov [epa.gov]

7-acetoxy-4-methylcoumarin molecular weight and formula

An In-depth Technical Guide to 7-Acetoxy-4-Methylcoumarin

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is critical. This guide provides core information on this compound, a fluorogenic substrate widely used in enzymatic assays.

Core Molecular Data

The foundational physicochemical properties of this compound are summarized below. These values are essential for accurate experimental design and interpretation.

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₄ |

| Molecular Weight | 218.21 g/mol [1][2][3] |

| Alternate Names | 4-Methylumbelliferyl acetate[4][5] |

| CAS Registry Number | 2747-05-9[4][6] |

Physicochemical Characteristics

This compound typically appears as beige crystalline flakes or needles.[3] Its utility as a fluorogenic substrate stems from its chemical structure, an acetate (B1210297) ester of umbelliferone (B1683723) (7-hydroxy-4-methylcoumarin).[2][3]

Experimental Applications

While detailed experimental protocols are highly specific to the application, the primary use of this compound is as a fluorogenic substrate for various esterases, including carboxylesterases.[3][5] The fundamental principle of its use in assays involves enzymatic cleavage of the acetyl group, which yields the highly fluorescent product, 7-hydroxy-4-methylcoumarin (4-methylumbelliferone). This reaction allows for the sensitive detection and quantification of esterase activity.

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the compound and its key identifiers.

Caption: Key properties of this compound.

References

The Dawn of a Versatile Scaffold: A Technical Guide to the Historical Discovery and Initial Studies of Coumarin Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal discoveries and foundational research that introduced coumarin (B35378) compounds to the scientific world. From their initial isolation from natural sources to their first chemical synthesis and the groundbreaking discovery of their biological activities, this document outlines the key milestones that have positioned coumarins as a privileged scaffold in medicinal chemistry and drug development.

The Discovery and Isolation of Coumarin: From Tonka Bean to Laboratory Bench

The story of coumarin begins in the early 19th century with its extraction from the tonka bean (Dipteryx odorata).

In 1820, the German chemist August Vogel successfully isolated a crystalline substance from tonka beans, which he initially misidentified.[1][2] Almost concurrently, the French pharmacist Nicholas Jean Baptiste Gaston Guibourt also isolated the same compound and named it "coumarin," derived from "coumarou," the French word for the tonka bean.[2] The identity of the substance isolated by both Vogel and Guibourt was later confirmed by the French pharmacist A. Guillemette in 1835.[3]

Early Isolation Protocols

While detailed experimental protocols from the early 19th century are not as meticulously documented as in modern literature, the fundamental approach to isolating coumarin from tonka beans involved solvent extraction.

Conceptual Experimental Workflow for the Isolation of Coumarin from Tonka Beans (circa 1820s):

References

Methodological & Application

Application Notes and Protocols for the Fluorogenic Esterase Substrate: 7-Acetoxy-4-Methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetoxy-4-methylcoumarin (AMC), also known as 4-methylumbelliferyl acetate, is a widely utilized fluorogenic substrate for the detection and quantification of esterase activity. This non-fluorescent compound is enzymatically hydrolyzed by various esterases, including carboxylesterases and acetylcholinesterase, to yield the highly fluorescent product 7-hydroxy-4-methylcoumarin (4-MU). The resulting fluorescence intensity is directly proportional to the amount of 7-hydroxy-4-methylcoumarin produced, providing a sensitive and continuous measure of enzyme activity. This application note provides detailed protocols for the use of this compound in esterase activity assays, data presentation guidelines, and troubleshooting advice.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the non-fluorescent this compound to the fluorescent 7-hydroxy-4-methylcoumarin. The increase in fluorescence over time is monitored using a fluorescence microplate reader or fluorometer. The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

Caption: Enzymatic hydrolysis of this compound.

Materials and Reagents

-

This compound (AMC)

-

7-Hydroxy-4-methylcoumarin (4-MU) - for standard curve

-

Esterase enzyme (e.g., Porcine Liver Esterase, human carboxylesterases, acetylcholinesterase)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4 or 50 mM Potassium Phosphate Buffer, pH 7.5)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Black, clear-bottom 96-well microplates

-

Fluorescence microplate reader

Experimental Protocols

Preparation of Stock Solutions

-

This compound (Substrate) Stock Solution (10 mM): Dissolve 2.18 mg of this compound in 1 mL of DMSO. Store in aliquots at -20°C, protected from light.

-

7-Hydroxy-4-methylcoumarin (Standard) Stock Solution (1 mM): Dissolve 1.76 mg of 7-hydroxy-4-methylcoumarin in 1 mL of DMSO. Store in aliquots at -20°C, protected from light.

-

Enzyme Stock Solution: Prepare a stock solution of the esterase enzyme in Assay Buffer at a concentration of 1 mg/mL. Store on ice during use and at -80°C for long-term storage. The final working concentration will need to be optimized for your specific enzyme and assay conditions.

Standard Curve for 7-Hydroxy-4-methylcoumarin

A standard curve is essential to convert the relative fluorescence units (RFU) to the amount of product formed (in moles or grams).

-

Prepare a series of dilutions of the 1 mM 7-hydroxy-4-methylcoumarin stock solution in Assay Buffer to obtain standards ranging from 0 to 50 µM.

-

Add 100 µL of each standard dilution to the wells of a black, clear-bottom 96-well microplate. Include a blank with Assay Buffer only.

-

Measure the fluorescence using a microplate reader with excitation at approximately 360 nm and emission at approximately 450 nm.

-

Plot the fluorescence intensity (RFU) against the known concentration of 7-hydroxy-4-methylcoumarin to generate a standard curve. The relationship should be linear in the lower concentration range.[1]

Caption: Example of a 7-hydroxy-4-methylcoumarin standard curve.

Esterase Activity Assay

This protocol is a general guideline and may require optimization for your specific enzyme and experimental conditions.

-

Prepare the working enzyme solution by diluting the enzyme stock solution in Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

-

Prepare the working substrate solution by diluting the 10 mM this compound stock solution in Assay Buffer. A common starting concentration is 100 µM, but this may need to be optimized, especially for kinetic studies.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Test Wells: 50 µL of working enzyme solution.

-

Blank Wells (No Enzyme): 50 µL of Assay Buffer.

-

-

Initiate the reaction by adding 50 µL of the working substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

-

Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) at regular intervals (e.g., every minute for 15-30 minutes).

Data Analysis

-

Subtract the fluorescence of the blank wells from the test wells at each time point.

-

Plot the background-subtracted fluorescence intensity (RFU) against time (minutes).

-

Determine the initial reaction rate (V₀) from the slope of the linear portion of the curve.

-

Convert the rate from RFU/min to moles/min using the slope of the 7-hydroxy-4-methylcoumarin standard curve.

Quantitative Data

The following table summarizes kinetic parameters for various esterases with this compound (also referred to as 4-MUA) as the substrate. Note that assay conditions can significantly influence these values.

| Enzyme Source | Enzyme Type | Km (µM) | Vmax (nmol/min/mg) | Assay Conditions |

| Porcine Liver | Carboxylesterase | 261 | 75,251 | Microsomal fraction[2] |

| Porcine Liver | Carboxylesterase | 257 | 53,149 | Cytosolic fraction[2] |

| Equine Liver | Sialate O-acetylesterase | 130 - 24,000 | 0.55 - 11 (U/mg) | pH 7.4-8.5[2] |

| Bovine Brain | Sialate O-acetylesterase | 130 - 24,000 | 0.55 - 11 (U/mg) | pH 7.4-8.5[2] |

| Influenza C Virus | Sialate O-acetylesterase | 130 - 24,000 | 0.55 - 11 (U/mg) | pH 7.4-8.5[2] |

Experimental Workflow Diagram

Caption: General workflow for the esterase activity assay.

Troubleshooting

Caption: Troubleshooting common issues in the fluorogenic esterase assay.

| Problem | Possible Cause | Suggested Solution |

| High Background Fluorescence | Substrate instability/spontaneous hydrolysis. | Prepare fresh substrate solution for each experiment. Avoid repeated freeze-thaw cycles. |

| Contamination of reagents with esterase activity. | Use high-purity water and reagents. Use sterile pipette tips. | |

| Autofluorescence of test compounds or buffers. | Screen all components for intrinsic fluorescence before the assay. | |

| Low or No Signal | Inactive enzyme. | Verify enzyme activity with a known positive control. Ensure proper storage and handling of the enzyme. |

| Incorrect instrument settings. | Ensure the excitation and emission wavelengths are correctly set for 7-hydroxy-4-methylcoumarin (~360 nm Ex, ~450 nm Em). | |

| Sub-optimal substrate or enzyme concentration. | Optimize the concentrations of both enzyme and substrate. | |

| Non-linear Reaction Rate | Substrate depletion. | Use a lower enzyme concentration or a higher initial substrate concentration. |

| Enzyme instability under assay conditions. | Check the stability of the enzyme at the assay temperature and pH. | |

| Inner filter effect at high substrate/product concentrations. | Dilute the samples or use a lower substrate concentration. | |

| High Well-to-Well Variability | Pipetting errors. | Use calibrated pipettes and ensure proper mixing in each well. Prepare a master mix for reagents. |

| Air bubbles in wells. | Visually inspect the plate for bubbles before reading. Bubbles can be removed by gentle tapping or with a clean pipette tip. |

References

protocol for carboxylesterase activity assay with 7-acetoxy-4-methylcoumarin

Application Note: Fluorometric Assay for Carboxylesterase Activity

Topic: Protocol for Carboxylesterase Activity Assay with 7-Acetoxy-4-methylcoumarin Audience: Researchers, scientists, and drug development professionals.

Principle of the Assay

Carboxylesterases (CES; EC 3.1.1.1) are a class of enzymes that catalyze the hydrolysis of carboxylic esters into their corresponding alcohols and carboxylic acids.[1] This assay provides a sensitive method for measuring CES activity in biological samples such as cell lysates, tissue homogenates, and purified enzyme preparations.

The assay utilizes the non-fluorescent substrate, this compound. In the presence of carboxylesterase, the substrate is hydrolyzed, cleaving the acetate (B1210297) group to produce two products: acetate and the highly fluorescent compound 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone). The rate of the reaction is monitored by measuring the increase in fluorescence intensity over time. The enzyme activity can be quantified by comparing the rate of fluorescence generation to a standard curve prepared with 7-hydroxy-4-methylcoumarin.

Enzymatic Reaction

The hydrolysis of the ester bond in this compound is facilitated by a catalytic triad (B1167595) (typically Ser-His-Glu/Asp) within the active site of the carboxylesterase enzyme.[2] The serine residue acts as a nucleophile, attacking the carbonyl carbon of the substrate to form a tetrahedral intermediate, which then collapses to release the fluorescent 7-hydroxy-4-methylcoumarin product and form an acyl-enzyme intermediate.[2][3] This intermediate is subsequently hydrolyzed by a water molecule to release the carboxylic acid (acetate) and regenerate the active enzyme.[2][3]

Caption: Enzymatic hydrolysis of this compound by carboxylesterase.

Materials and Reagents

-

This compound (Substrate)

-

7-Hydroxy-4-methylcoumarin (Standard)

-

Carboxylesterase (Positive Control, e.g., from porcine or rabbit liver)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4-8.0, or 100 mM Sodium Phosphate, pH 7.0)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving substrate and standard

-

Black, flat-bottom 96-well microplates (for fluorescence assays)

-

Fluorescence microplate reader with kinetic measurement capabilities

-

Multichannel pipette

-

Biological sample (e.g., cell lysate, tissue S9 fraction)

Quantitative Data and Reagent Preparation

All quantitative data for reagent preparation and the assay procedure are summarized in the table below. It is recommended to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.[4]

| Reagent/Parameter | Stock Solution | Working Concentration/Final Volume | Preparation and Storage Notes |

| Assay Buffer | 50 mM Tris-HCl, pH 7.5 | 50 mM | Prepare fresh or store at 4°C. Bring to room temperature before use. |

| CES Substrate | 10 mM in DMSO | 100 µM | Store stock at -20°C, protected from light.[5] The working solution should be prepared fresh in Assay Buffer. |

| CES Standard | 1 mM in DMSO | 0 - 20 µM (for standard curve) | Store stock at -20°C. Prepare serial dilutions in Assay Buffer for the standard curve. |

| Biological Sample | Varies | 2-50 µL per well | Prepare dilutions in Assay Buffer. Keep on ice. Protein concentration should be determined via a compatible method (e.g., BCA). |

| Positive Control | Varies (e.g., 1 mg/mL) | Varies (e.g., 1-10 µg/mL) | Reconstitute and aliquot as per manufacturer's instructions. Store at -80°C. |

| Reaction Volume | N/A | 200 µL per well | N/A |

| Fluorescence Reading | N/A | Kinetic, 30-60 min | Excitation: 360 nm , Emission: 450 nm .[6] Read every 60 seconds. |

| Incubation Temperature | N/A | 25°C or 37°C | Ensure consistent temperature throughout the assay. |

Experimental Workflow

The overall workflow for the carboxylesterase activity assay is depicted below.

Caption: Experimental workflow for the fluorometric carboxylesterase assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well microplate format.

A. Standard Curve Preparation

-

Prepare a 20 µM solution of 7-hydroxy-4-methylcoumarin standard in Assay Buffer.

-

Perform serial dilutions to create standards ranging from 0 µM to 20 µM.

-

Add 200 µL of each standard concentration to separate wells of the 96-well plate. Include a 0 µM (Assay Buffer only) well as a blank.

B. Assay Reaction Setup

-

Prepare samples: Dilute cell lysates or tissue homogenates to a suitable concentration in ice-cold Assay Buffer. Several dilutions may be necessary to ensure the reaction rate is within the linear range of the assay.

-

Add samples and controls to the wells:

-

Sample Wells: Add 100 µL of diluted sample.

-

Positive Control Well: Add 100 µL of diluted carboxylesterase enzyme.

-

Substrate Blank Well: Add 100 µL of Assay Buffer.

-

-

Prepare the Substrate Working Solution: Dilute the 10 mM substrate stock solution to 200 µM in Assay Buffer (this will result in a final concentration of 100 µM in the well). Prepare enough for all sample and control wells.

-

Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

C. Measurement

-

Initiate the reaction by adding 100 µL of the 200 µM Substrate Working Solution to each well containing samples and controls.

-

Immediately place the plate into the fluorescence microplate reader.

-

Measure the fluorescence intensity (Excitation = 360 nm, Emission = 450 nm) in kinetic mode, recording data every 60 seconds for 30 to 60 minutes.

Data Analysis

-

Standard Curve: Plot the fluorescence values of the 7-hydroxy-4-methylcoumarin standards against their known concentrations (in nmol/well). Perform a linear regression to obtain the slope of the line. The slope represents the fluorescence units per nmol of product (RFU/nmol).

-

Reaction Rate (Vmax): For each sample, plot the fluorescence intensity (RFU) against time (minutes). Identify the linear portion of the curve (initial rate) and calculate its slope. This slope is the reaction rate in RFU/min.

-

Calculate Carboxylesterase Activity: Use the following formula to determine the enzyme activity:

Specific Activity (nmol/min/mg) = [ (Rate_sample - Rate_blank) / Slope_standard_curve ] / mg_protein_per_well

-

Rate_sample: The reaction rate of the sample (RFU/min).

-

Rate_blank: The reaction rate of the substrate blank (to account for spontaneous hydrolysis).

-

Slope_standard_curve: The slope from the standard curve (RFU/nmol).

-

mg_protein_per_well: The amount of protein from your sample added to the well.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | 1. Contaminated reagents or buffer. 2. Spontaneous hydrolysis of the substrate. | 1. Use fresh, high-purity reagents and water. 2. Prepare the substrate solution immediately before use. Always subtract the rate of the substrate blank. |

| Low or no signal | 1. Inactive enzyme. 2. Incorrect filter settings. 3. Insufficient enzyme concentration. | 1. Use a fresh enzyme aliquot or positive control. 2. Verify excitation/emission wavelengths are set correctly for 7-hydroxy-4-methylcoumarin. 3. Increase the amount of sample protein per well. |

| Non-linear reaction rate | 1. Substrate depletion. 2. Enzyme concentration is too high. | 1. Use a lower enzyme concentration or monitor the reaction for a shorter period. 2. Dilute the sample further. |

| High well-to-well variability | 1. Inaccurate pipetting. 2. Inconsistent temperature across the plate. | 1. Use calibrated pipettes and ensure proper mixing. 2. Allow the plate to equilibrate to the assay temperature before starting the reaction. |

References

- 1. Enzyme Activity Measurement for Carboxylesterase [creative-enzymes.com]

- 2. Carboxylesterases: General detoxifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. abcam.com [abcam.com]

- 6. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

Application Notes and Protocols for 7-Acetoxy-4-Methylcoumarin in Cell-Based Assays for Enzyme Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetoxy-4-methylcoumarin is a fluorogenic substrate widely employed for the detection and quantification of esterase activity within cells. This non-fluorescent compound readily permeates the cell membrane. Intracellular esterases, a broad class of hydrolytic enzymes, cleave the acetate (B1210297) group from this compound, yielding the highly fluorescent product 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone). The resulting fluorescence intensity is directly proportional to the esterase activity, providing a sensitive and reliable method for high-throughput screening of enzyme inhibitors, studying drug metabolism, and assessing cell viability and cytotoxicity.

The enzymatic reaction is a simple one-step hydrolysis, making it a robust and easily adaptable assay for various research applications. The fluorescent product, 7-hydroxy-4-methylcoumarin, has a distinct excitation and emission spectrum, minimizing interference from other cellular components.[1]

Principle of the Assay

The fundamental principle of the assay lies in the enzymatic conversion of a non-fluorescent substrate into a fluorescent product.

Caption: Enzymatic conversion of this compound to a fluorescent product.

Applications

-

High-Throughput Screening (HTS) for Esterase Inhibitors: The assay is well-suited for screening large compound libraries to identify potential inhibitors of cellular esterases, which are targets for various diseases.

-

Drug Metabolism and Pharmacokinetics: Carboxylesterases (CES) are crucial enzymes in the metabolism of many ester-containing drugs.[2][3] This assay can be used to study the metabolic activity of these enzymes in different cell types and the impact of genetic polymorphisms or drug-drug interactions.[2][3]

-

Cell Viability and Cytotoxicity Assays: As esterase activity is generally proportional to the number of viable cells, this assay can be used as an indicator of cell health and to assess the cytotoxic effects of compounds.

-

Reporter Gene Assays: In some specialized applications, esterases can be used as reporter enzymes, and this substrate provides a sensitive method for their detection.

Data Presentation

Table 1: Spectral Properties of 7-Hydroxy-4-Methylcoumarin

| Parameter | Wavelength (nm) | Reference |

| Excitation Maximum | ~360 | [1] |

| Emission Maximum | ~448-450 | [1] |

Table 2: Recommended Starting Concentrations and Conditions for Cell-Based Assays

| Parameter | Recommended Range | Notes |

| Cell Seeding Density (96-well plate) | 1 x 10⁴ - 5 x 10⁴ cells/well | Optimal density depends on cell type and proliferation rate. |

| This compound Concentration | 10 - 100 µM | Higher concentrations may lead to substrate inhibition or cytotoxicity. |

| Incubation Time | 30 - 60 minutes | Optimal time should be determined empirically to ensure linear reaction kinetics. |

| Lysis Buffer | RIPA buffer or Triton X-100 based buffers | The choice of buffer can influence enzyme activity and should be optimized. |

Experimental Protocols

Protocol 1: General Intracellular Esterase Activity Assay in a 96-Well Plate Format

This protocol provides a general procedure for measuring intracellular esterase activity in adherent cell lines.

Materials:

-

Adherent cells of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cell Lysis Buffer (e.g., RIPA buffer or 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100)

-

7-Hydroxy-4-methylcoumarin (for standard curve)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment (Optional for inhibitor screening):

-

Prepare serial dilutions of the test compounds (inhibitors) in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

-

Incubate for the desired period (e.g., 1-24 hours).

-

-

Substrate Loading and Incubation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Dilute the stock solution in a suitable buffer (e.g., PBS) to the desired final working concentration (e.g., 50 µM).

-

Carefully remove the medium from the wells and wash once with 100 µL of PBS.

-

Add 100 µL of the this compound working solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Cell Lysis:

-

After incubation, remove the substrate solution.

-

Add 50-100 µL of cold cell lysis buffer to each well.

-

Incubate on ice for 10-15 minutes with gentle shaking to ensure complete lysis.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~450 nm.

-

Workflow for Esterase Activity Assay

Caption: A generalized workflow for a cell-based esterase assay.

Protocol 2: Preparation of a Standard Curve for 7-Hydroxy-4-Methylcoumarin

A standard curve is essential for quantifying the amount of fluorescent product generated and, consequently, the enzyme activity.

Procedure:

-

Prepare a 1 mM stock solution of 7-hydroxy-4-methylcoumarin in DMSO.

-

Perform serial dilutions of the stock solution in the same lysis buffer used for the cell-based assay to obtain a range of concentrations (e.g., 0-20 µM).

-

Add 100 µL of each standard dilution to separate wells of the 96-well plate.

-

Measure the fluorescence as described in Protocol 1, step 5.

-

Plot the fluorescence intensity against the concentration of 7-hydroxy-4-methylcoumarin to generate a standard curve. The relationship should be linear in the lower concentration range.[4]

Signaling Pathway Context: Role of Carboxylesterases in Drug Metabolism

Carboxylesterases (CES) are key players in the phase I metabolism of many drugs. They are responsible for the hydrolysis of ester-containing prodrugs into their active forms or the inactivation of active drugs. The activity of these enzymes can significantly influence the pharmacokinetic and pharmacodynamic properties of numerous therapeutic agents.

Caption: Role of carboxylesterases in the activation of an ester-containing prodrug.

References

- 1. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

- 2. [PDF] The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics | Semantic Scholar [semanticscholar.org]

- 3. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring Intracellular pH Changes with Coumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing coumarin-based fluorescent probes for the sensitive and quantitative measurement of intracellular pH (pHi). Coumarin (B35378) derivatives offer a versatile class of fluorescent indicators with tunable spectral properties, making them valuable tools for studying cellular processes regulated by pH, such as enzyme activity, cell proliferation, apoptosis, and drug resistance.

I. Introduction to Coumarin-Based pH Indicators

Coumarin-based pH probes are small organic molecules whose fluorescence properties change in response to variations in hydrogen ion concentration. This sensitivity arises from pH-dependent structural changes that alter the electronic state of the fluorophore. Many coumarin derivatives exhibit high quantum yields, photostability, and good cell permeability, making them suitable for live-cell imaging and high-throughput screening applications.[1] The core structure of coumarin can be chemically modified to create a range of probes with different pKa values, excitation/emission wavelengths, and cellular localization properties.[2][3][4]

II. Quantitative Data of Selected Coumarin-Based pH Probes

The selection of an appropriate coumarin derivative is critical for accurately measuring pH within the desired physiological or pathological range. The table below summarizes the key photophysical properties of several coumarin-based pH indicators.

| Probe Name | pKa | Optimal pH Range | Excitation Max (nm) | Emission Max (nm) | Reference |

| 7-Hydroxycoumarin | ~7.8 | 7.0 - 8.5 | ~355 | ~460 | [5] |

| 6,8-Difluoro-7-hydroxy-4-methylcoumarin (DiFMU) | ~4.9 | 4.0 - 6.0 | ~355 | ~460 | [5] |

| CS-P | 4.55 | 3.0 - 5.9 | ~443 | Not Specified | [6][7] |

| 3-Amino- and 3-dimethylamino-coumarins | Multiple | Highly Acidic | Not Specified | Not Specified | [8][9] |

| Coumarin-quinoline platform probe | Not Specified | Acidic | Not Specified | Not Specified | [10] |

III. Experimental Protocols

This section provides detailed protocols for measuring intracellular pH using coumarin-based fluorescent probes.

A. Protocol 1: Live-Cell Staining with Coumarin pH Probes

This protocol outlines the general steps for loading coumarin-based pH indicators into live cells for fluorescence microscopy.

Materials:

-

Coumarin-based pH probe (e.g., 7-hydroxycoumarin)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Glass-bottom dishes or coverslips suitable for microscopy

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Preparation of Stock Solution:

-

Dissolve the coumarin probe in high-quality, anhydrous DMSO to create a 1-10 mM stock solution.

-

Store the stock solution in small aliquots at -20°C, protected from light.

-

-

Cell Preparation:

-

Plate cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency (typically 60-80%).

-

-

Probe Loading:

-

Warm the complete cell culture medium to 37°C.

-

Dilute the coumarin probe stock solution in the pre-warmed medium to a final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically for each cell type and experimental condition.

-

Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

-

Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. Incubation times should be optimized for each probe and cell line.[1]

-

-

Washing:

-

Remove the staining solution and wash the cells two to three times with warm PBS or a suitable imaging buffer to remove any unbound dye.[11]

-

-

Imaging:

-

Add fresh pre-warmed imaging buffer or culture medium to the cells.

-

Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin probe's excitation and emission wavelengths.

-

B. Protocol 2: In Situ Calibration of Intracellular pH

To obtain quantitative pHi measurements, it is essential to perform an in situ calibration for each experiment. This protocol uses the K⁺/H⁺ ionophore nigericin (B1684572) to equilibrate the intracellular and extracellular pH.

Materials:

-

Cells loaded with a coumarin pH probe (from Protocol 1)

-

Calibration Buffers: A series of buffers with known pH values (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0). A common base for these buffers is a high K⁺ solution (e.g., 125 mM KCl, 20 mM HEPES, 1 mM MgCl₂, 1 mM CaCl₂).

-

Nigericin stock solution (10 mM in ethanol (B145695) or DMSO)

-

Valinomycin (B1682140) stock solution (10 mM in DMSO) - optional, helps to clamp membrane potential.

Procedure:

-

Prepare Calibration Solutions:

-

For each pH value, prepare a calibration buffer.

-

Just before use, add nigericin to each calibration buffer to a final concentration of 10 µM. If using, add valinomycin to a final concentration of 10 µM.

-

-

Perform Calibration:

-

After acquiring images of the cells under experimental conditions, replace the imaging medium with the first calibration buffer (e.g., pH 8.0).

-

Incubate for 5 minutes to allow for pH equilibration.

-

Acquire fluorescence images.

-

Repeat this process for each calibration buffer, moving sequentially through the pH range (e.g., from high to low pH).

-

-

Data Analysis:

-

Measure the mean fluorescence intensity of individual cells or regions of interest for each calibration pH.

-

For ratiometric probes, calculate the ratio of fluorescence intensities at two different emission or excitation wavelengths.

-

Plot the fluorescence intensity (or ratio) against the corresponding pH value to generate a calibration curve.

-

Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal function to determine the pKa of the probe in the intracellular environment.

-

Use the calibration curve to convert the fluorescence intensity of your experimental samples into absolute pHi values.

-

IV. Visualizations

Experimental Workflow

Caption: Workflow for measuring intracellular pH using coumarin derivatives.

Signaling Pathway Influenced by Intracellular pH

Caption: Intracellular pH regulation of Notch signaling and glycolysis.[12][13]

References

- 1. in-situ.com [in-situ.com]

- 2. Fluorescence Measurement and Calibration of Intracellular pH in Starfish Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Self-Assembled Ru(II)-Coumarin Complexes for Selective Cell Membrane Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores—Section 1.7 | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. A Protocol for Measurement of Intracellular pH [en.bio-protocol.org]

- 7. dosequis.colorado.edu [dosequis.colorado.edu]

- 8. benchchem.com [benchchem.com]

- 9. Small-molecule coumarin fluorescent pH probes for extremely acidic conditions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Intracellular pH differentially regulates transcription of metabolic and signaling pathways in normal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

protocol for preparing 7-acetoxy-4-methylcoumarin stock solutions

Application Note and Protocol

Topic: Protocol for Preparing 7-Acetoxy-4-Methylcoumarin Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, also known as 4-methylumbelliferyl acetate (B1210297) (4-MUA), is a widely used fluorogenic substrate for detecting the activity of various esterases, including carboxylesterases and acetylcholinesterase (AChE).[1] Upon enzymatic hydrolysis, it yields the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which allows for sensitive quantification of enzyme activity.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in experimental assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research applications.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for accurate calculations and safe handling.

| Property | Value | Reference(s) |

| Synonyms | 4-Methylumbelliferyl Acetate, 4-MUA | [1][2] |

| CAS Number | 2747-05-9 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₀O₄ | [1][3][4][5] |

| Molecular Weight | 218.21 g/mol | [1][4][6] |

| Appearance | White to beige crystalline powder or flakes | [3][6][7] |

| Melting Point | 151-154 °C | [6] |

| Solubility | DMSO: 20 mg/mL; DMF: 20 mg/mL | [1] |

| Purity | >98.0% | [6] |

Experimental Protocol: Stock Solution Preparation

This protocol outlines the procedure for preparing a high-concentration stock solution of this compound in DMSO.

Materials and Equipment

-

This compound (solid powder)

-

Anhydrous/High-purity Dimethyl sulfoxide (B87167) (DMSO)

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes

-

Vortex mixer and/or sonicator

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Safety Precautions

-

This compound may cause skin, eye, and respiratory irritation.[2]

-

Always handle the compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat, to prevent skin and eye contact.[6][8]

-

Wash hands and exposed skin thoroughly after handling.[6]

-

Consult the Safety Data Sheet (SDS) for complete safety information before use.[2]

Preparation Workflow

The following diagram illustrates the key steps for preparing the stock solution.

Caption: A flowchart of the .

Step-by-Step Procedure

-

Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent moisture condensation.

-

Weigh: On an analytical balance, carefully weigh the desired amount of the compound into a suitable tube or vial.

-

Add Solvent: Using a calibrated pipette, add the calculated volume of high-purity DMSO to the solid compound. Refer to Table 1 for common concentrations.

-

Dissolve: Tightly cap the vial and vortex thoroughly. If necessary, use a sonicator bath for a few minutes to ensure the solid is completely dissolved, resulting in a clear solution.

-

Aliquot: Dispense the stock solution into smaller, single-use aliquots in light-protecting microcentrifuge tubes or amber vials. This practice minimizes contamination and degradation from repeated freeze-thaw cycles.

-

Store: Store the aliquots as recommended in Section 4.0.

Stock Solution Calculation Guide

To prepare stock solutions of a specific molarity, use the following formula:

Mass (mg) = Desired Molarity (mM) × Final Volume (mL) × 0.21821

Table 1: Mass of this compound required for common stock concentrations.

| Desired Concentration | Volume of DMSO to Add to 1 mg | Volume of DMSO to Add to 5 mg | Mass for 1 mL Stock |

| 1 mM | 4.58 mL | 22.91 mL | 0.22 mg |

| 5 mM | 0.92 mL | 4.58 mL | 1.09 mg |

| 10 mM | 0.46 mL | 2.29 mL | 2.18 mg |

| 20 mM | 0.23 mL | 1.15 mL | 4.36 mg |

Calculations are based on a molecular weight of 218.21 g/mol . Data is adapted from vendor-supplied tables.[9]

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of the compound.

-

Solid Compound: The solid form is stable for at least four years when stored correctly.[1] It is recommended to keep it in a cool (<15°C), dark, and tightly sealed container.[2][6] The compound is known to be light-sensitive.[6]

-

Stock Solutions: For prepared stock solutions in DMSO, the following storage conditions are recommended[9]:

-

-20°C: Stable for up to 1 month.

-

-80°C: Stable for up to 6 months.

-

Always protect solutions from light and avoid repeated freeze-thaw cycles by using single-use aliquots.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound 2747-05-9 | TCI AMERICA [tcichemicals.com]

- 7. This compound | 2747-05-9 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. medchemexpress.com [medchemexpress.com]

Determining Enzyme Kinetics with 7-Acetoxy-4-Methylcoumarin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetoxy-4-methylcoumarin is a fluorogenic substrate widely utilized for the continuous kinetic analysis of various hydrolases, particularly carboxylesterases and acetylcholinesterase (AChE).[1] The principle of this assay is based on the enzymatic hydrolysis of the non-fluorescent this compound to the highly fluorescent product, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone (B1674119) or 4-MU). The rate of increase in fluorescence is directly proportional to the enzyme's activity, allowing for the precise determination of key kinetic parameters such as the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ). This application note provides detailed protocols and data presentation for the use of this compound in enzyme kinetics studies.

Principle of the Assay

The enzymatic reaction involves the cleavage of the acetyl group from this compound, releasing the fluorescent 4-methylumbelliferone (4-MU). The fluorescence of 4-MU is pH-dependent, with excitation maxima ranging from 330 to 385 nm and an emission maximum between 445-454 nm, depending on the pH.[1] At a neutral pH of 7.4, the excitation maximum is around 370 nm.[1]

Data Presentation

The following table summarizes representative kinetic parameters for enzymes assayed with 4-methylumbelliferyl acetate, a compound structurally and functionally analogous to this compound. These values can serve as a reference for experimental design.

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg) | pH Optimum | Reference |

| Sialate 9(4)-O-acetylesterase (equine liver) | 4-Methylumbelliferyl acetate | 0.13 | 11 | 7.4-8.5 | [] |

| Sialate 9(4)-O-acetylesterase (bovine brain) | 4-Methylumbelliferyl acetate | 24 | 0.55 | 7.4-8.5 | [] |

| Sialate 9(4)-O-acetylesterase (influenza C virus) | 4-Methylumbelliferyl acetate | Not specified | Not specified | 7.4-8.5 | [] |